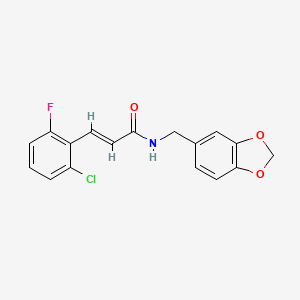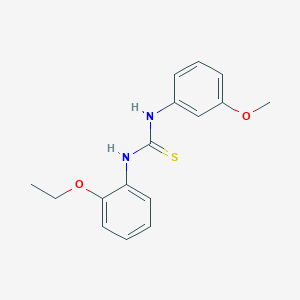
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BF-1 is a highly selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. In
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide exerts its biological effects by selectively binding to the bromodomain of BRD4, which is a protein that recognizes and binds to acetylated lysine residues on histones. By blocking the activity of BRD4, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, enhancement of synaptic plasticity, and modulation of gene expression. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the brain, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to enhance the activity of certain neurotransmitters, leading to improved cognitive function.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has several advantages as a research tool, including its high selectivity and potency for BRD4, making it a valuable tool for studying the function of BRD4 in various biological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide also has some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the exploration of its mechanism of action in more detail. Additionally, the development of new methods for delivering N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide to specific tissues or cells could enhance its therapeutic potential and lead to the development of new treatments for various diseases.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide involves several steps, including the preparation of the starting materials, reaction with reagents, and purification of the final product. The detailed synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide is beyond the scope of this paper, but it is worth noting that several research groups have successfully synthesized N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide and its analogs using different approaches.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and epigenetics. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has shown promising results as a therapeutic agent for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of BRD4, which is known to be overexpressed in many types of cancer.
In neurobiology, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to have a neuroprotective effect and improve cognitive function in animal models of neurodegenerative diseases. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to enhance synaptic plasticity and memory formation by modulating the activity of certain neurotransmitters in the brain.
In epigenetics, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been used as a tool to study the role of BRD4 in the regulation of gene expression and chromatin structure. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to selectively inhibit the activity of BRD4 without affecting other bromodomain-containing proteins, making it a valuable tool for studying the function of BRD4 in various biological processes.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-9-11-4-6-15-16(8-11)23-10-22-15/h1-8H,9-10H2,(H,20,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMXXSRBWCGEI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chloro-1-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5739258.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)


![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)